(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a thiophene moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as tubulin and LmPTR1 , which play crucial roles in cell division and metabolism, respectively.
Mode of Action
It can be inferred from similar compounds that it may interact with its target proteins, leading to changes in their function .
Biochemical Pathways
Based on the potential targets, it can be inferred that it may affect pathways related to cell division and metabolism .
Pharmacokinetics
Similar compounds have been evaluated for their ic50 values, which can give an indication of their bioavailability .
Result of Action
Similar compounds have shown potent activity against certain organisms , and have been found to induce apoptosis in certain cell types .
Action Environment
Similar compounds have shown sensitivity towards certain cations in aqueous solution , indicating that environmental factors can indeed influence their action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.
Attachment of the Thiophene Moiety: The thiophene ring is attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Comparison with Similar Compounds
Similar Compounds
(3-(Phenylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: Lacks the chlorine atom on the phenyl ring.
(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: Contains a methyl group instead of a chlorine atom.
(3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: Contains a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom on the phenyl ring in (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it distinct from similar compounds and potentially more suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c15-11-1-3-12(4-2-11)21(18,19)13-7-16(8-13)14(17)10-5-6-20-9-10/h1-6,9,13H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKJJELQQSQYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.